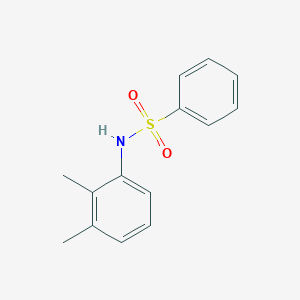
5,6-Dibromonicotinic acid
描述
5,6-Dibromonicotinic acid is an organic compound with the chemical formula C6H3Br2NO2. It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 5th and 6th positions of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromonicotinic acid typically involves the bromination of nicotinic acid. One common method includes the use of thionyl chloride and bromine in the presence of a catalytic amount of iron powder. The reaction is carried out by refluxing the mixture for about 6 hours, resulting in a high yield of the target product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
化学反应分析
Types of Reactions: 5,6-Dibromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted nicotinic acid derivatives.
- Coupled products with various organic groups attached to the pyridine ring.
科学研究应用
5,6-Dibromonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as non-linear optical materials
作用机制
The mechanism of action of 5,6-Dibromonicotinic acid is not fully understood. it is believed to interact with various molecular targets through its bromine atoms, which can form strong bonds with other molecules. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
5-Bromo-6-chloronicotinic acid: Similar structure but with one bromine atom replaced by chlorine.
6-Bromonicotinic acid: Contains only one bromine atom at the 6th position.
Uniqueness: 5,6-Dibromonicotinic acid is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The dual bromination allows for more diverse chemical modifications and interactions compared to its mono-brominated counterparts.
属性
IUPAC Name |
5,6-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBCIGFWDCOGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358518 | |
| Record name | 5,6-dibromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-64-3 | |
| Record name | 5,6-dibromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dibromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of hydrogen bonding in the structural study of dihalonicotinic acids?
A1: Research suggests that hydrogen bonding plays a crucial role in determining the crystal structure of dihalonicotinic acids and their derivatives. Melting point trends within a series of trisubstituted pyridines (acids, amides, and picolines) led researchers to propose that intermolecular hydrogen bonding significantly influences the arrangement of molecules within the crystal lattice []. To confirm this hypothesis, crystal structure determinations were undertaken, specifically focusing on 5,6-dibromonicotinic acid and 5-bromo-6-chloronicotinic acid []. This understanding of intermolecular forces is essential for predicting and potentially manipulating the physical properties of these compounds.
Q2: How does the structure of this compound relate to its potential agricultural applications?
A2: While the provided research does not delve into specific biological activities, the synthesis of substituted phenyl esters of this compound suggests a targeted effort to explore its potential in agriculture []. Modifying the phenyl ring with various substituents allows for the fine-tuning of the compound's properties, such as its lipophilicity, electronic distribution, and steric hindrance. These factors can significantly influence the molecule's interaction with biological targets, ultimately affecting its efficacy as a potential herbicide, fungicide, or ascaricide []. Further research is needed to elucidate the structure-activity relationships and determine the specific agricultural applications where these derivatives might prove most effective.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


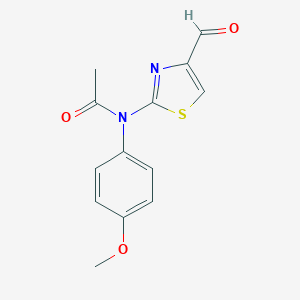
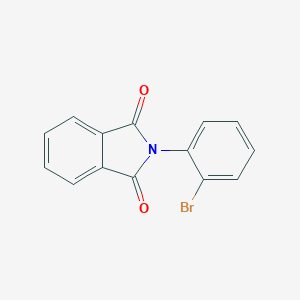


![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
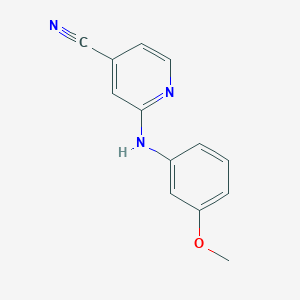


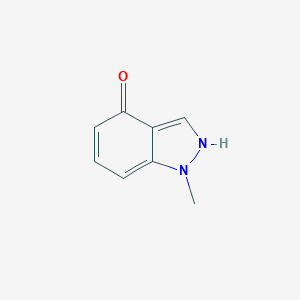
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile](/img/structure/B186706.png)
